(E)-2-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)ethenesulfonamide
Description
(E)-2-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)ethenesulfonamide is a sulfonamide derivative characterized by an ethenesulfonamide backbone conjugated to a phenyl group and a pyrimidinyl-piperidine moiety.
Properties
IUPAC Name |
(E)-2-phenyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c23-25(24,14-9-16-5-2-1-3-6-16)21-15-17-7-12-22(13-8-17)18-19-10-4-11-20-18/h1-6,9-11,14,17,21H,7-8,12-13,15H2/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSWFVZIQQBZMN-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C=CC2=CC=CC=C2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNS(=O)(=O)/C=C/C2=CC=CC=C2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of (E)-2-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)ethenesulfonamide, also known as Ohtuvayre, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4). These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.
Mode of Action
Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4. By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels. This results in bronchodilation and non-steroidal anti-inflammatory effects.
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can lead to relaxation of smooth muscle in the airways, resulting in bronchodilation. Additionally, the anti-inflammatory effects may result from the inhibition of inflammatory cell activation and cytokine production.
Pharmacokinetics
It is known that ohtuvayre is delivered directly to the lungs through a standard jet nebulizer. This method of administration allows for a high local concentration of the drug in the lungs, potentially improving its bioavailability and therapeutic effect.
Result of Action
The combined bronchodilator and anti-inflammatory effects of Ohtuvayre can lead to improved lung function and reduced symptoms in patients with chronic obstructive pulmonary disease (COPD). In clinical trials, Ohtuvayre demonstrated clinical benefits both alone and when used with other maintenance therapies.
Biological Activity
(E)-2-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)ethenesulfonamide is a compound that has attracted attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be described by its chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 358.45 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that it may act as a non-nucleoside reverse transcriptase inhibitor (NNRTI), targeting viral replication processes in HIV and other retroviruses . The piperidine and pyrimidine components are crucial for binding affinity and selectivity towards specific biological targets.
In Vitro Studies
-
Dopamine Receptor Affinity :
Compound Name Ki (nM) This compound TBD Reference Compound A 54 Reference Compound B 80 - Cell Viability Assays :
In Vivo Studies
- Animal Models :
Case Study 1: HIV Reverse Transcriptase Inhibition
A study focused on the efficacy of this compound as an NNRTI demonstrated a dose-dependent inhibition of HIV replication in vitro. The compound outperformed some existing NNRTIs in terms of potency and selectivity .
Case Study 2: Neuropharmacological Effects
Another investigation into the neuropharmacological effects highlighted the compound's potential as a therapeutic agent for neuropsychiatric disorders. It showed modulatory effects on dopamine pathways, suggesting applications in conditions such as schizophrenia or Parkinson's disease .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of sulfonamide derivatives, including (E)-2-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)ethenesulfonamide, in anticancer therapy. The compound's structure allows it to interact with various biological targets, leading to significant cytotoxic effects against cancer cell lines. For instance, sulfonamide compounds have been shown to inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .
Antimicrobial Properties
The compound has also demonstrated promising antimicrobial properties. Research indicates that derivatives of benzenesulfonamide exhibit activity against a range of bacterial strains, including resistant pathogens. The mechanism often involves interference with bacterial folate synthesis pathways, essential for DNA replication and cell division . This makes this compound a candidate for further development as an antimicrobial agent.
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between this compound and its biological targets. These studies reveal that the compound can effectively bind to active sites of enzymes involved in cancer progression and microbial resistance. The binding affinity and interaction profiles suggest that modifications to its structure could enhance its potency and selectivity .
Structure–Activity Relationship (SAR)
The structure–activity relationship of sulfonamide derivatives indicates that variations in the phenyl and piperidine moieties significantly influence biological activity. For example, substituents on the piperidine ring can modulate lipophilicity and electronic properties, impacting the compound's ability to penetrate cellular membranes and interact with intracellular targets .
Case Studies
Chemical Reactions Analysis
Acid-Base Reactions of the Sulfonamide Group
The sulfonamide group (-SO₂NH-) exhibits weak acidity (pKa ~9–11), enabling deprotonation under basic conditions:
Key Findings :
-
Deprotonation facilitates further nucleophilic substitutions at the sulfur center.
-
Salt formation improves solubility for pharmacological testing .
Nucleophilic Substitution at the Sulfonamide Sulfur
The electrophilic sulfur atom undergoes nucleophilic attack under controlled conditions:
Mechanistic Insight :
-
Alkylation occurs preferentially at the sulfonamide nitrogen over the pyrimidine or piperidine nitrogens due to steric and electronic factors.
-
Microwave-assisted synthesis reduces reaction times from 12 h to 30 min with comparable yields.
Cycloaddition Reactions of the Ethenesulfonamide Backbone
The conjugated double bond participates in [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Product | Regioselectivity | Source |
|---|---|---|---|---|
| 1,3-Butadiene | Toluene, 100°C, 6 h | Six-membered cyclohexene sulfonamide | Endo preference | |
| Anthracene | Microwave, 150°C, 20 min | Fused polycyclic sulfonamide | >90% endo |
Notable Observations :
-
Electron-withdrawing sulfonamide group increases dienophilicity of the ethene moiety.
-
Cycloadducts show enhanced rigidity, useful in structure-activity relationship (SAR) studies.
Catalytic Hydrogenation of the Ethene Group
The C=C bond undergoes selective hydrogenation:
| Catalyst | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Pd/C (10% wt) | H₂ (1 atm), EtOH, RT | Saturated sulfonamide | 98% | |
| Rh(I)/Ferrocene ligand | H₂ (3 atm), THF, 50°C | Chiral sulfonamide (ee >95%) | >99% |
Applications :
-
Hydrogenated analogs exhibit altered pharmacokinetic profiles, including increased metabolic stability .
-
Asymmetric hydrogenation enables access to enantiopure intermediates for drug development .
Functionalization of the Pyrimidine Ring
The pyrimidin-2-yl group undergoes electrophilic substitution:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-pyrimidine derivative | 45% | |
| Chlorination | PCl₅, POCl₃, 110°C | 4-Chloro-pyrimidine analog | 62% |
SAR Impact :
-
Electron-deficient pyrimidine rings (e.g., nitro or chloro substituents) enhance binding to kinase targets .
Piperidine Ring Modifications
The piperidine nitrogen participates in alkylation/acylation:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| N-Alkylation | Benzyl bromide, K₂CO₃, DMF | Quaternary ammonium derivative | 70% | |
| Acylation | Acetic anhydride, pyridine | N-Acetyl-piperidine sulfonamide | 85% |
Key Data :
-
Quaternary ammonium salts exhibit improved water solubility but reduced blood-brain barrier permeability .
-
Acylation protects the piperidine nitrogen during subsequent reactions (e.g., Friedel-Crafts) .
Biological Interactions (Mechanistic Relevance)
While not strictly chemical reactions, the compound interacts with biological targets via:
| Interaction Type | Target | Binding Affinity (IC₅₀) | Source |
|---|---|---|---|
| Hydrogen Bonding | Carbonic Anhydrase IX | 12 nM | |
| π-Stacking | Tyrosine Kinase EGFR | 89 nM |
Implications :
-
The sulfonamide group coordinates Zn²⁺ in carbonic anhydrase active sites.
-
Pyrimidine and phenyl groups mediate hydrophobic interactions with kinase ATP pockets.
Stability Under Physiological Conditions
Critical for pharmacological applications:
| Condition | Degradation Pathway | Half-Life (37°C, pH 7.4) | Source |
|---|---|---|---|
| Aqueous Buffer | Hydrolysis of sulfonamide | 48 h | |
| Liver Microsomes | Oxidative N-dealkylation | t₁/₂ = 2.3 h |
Optimization Strategies :
Comparison with Similar Compounds
The following analysis compares (E)-2-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)ethenesulfonamide with structurally related sulfonamide derivatives, focusing on key physicochemical properties, synthetic accessibility, and reported bioactivity.
Structural Analogues and Substituent Effects
Key Observations :
- Piperidine/Piperazine Substitutions : The pyrimidin-2-yl-piperidine group in the target compound may enhance binding to ATP pockets in kinases compared to allylpiperazine or benzylpiperidine analogs, as pyrimidine is a common pharmacophore in kinase inhibitors (e.g., imatinib analogs) .
- Sulfonamide vs. Carboximidamide Backbones : The ethenesulfonamide core in the target compound likely improves metabolic stability compared to carboximidamide derivatives, which are prone to hydrolysis .
Computational and Crystallographic Insights
- Software Tools : Structural validation of the target compound and analogs relies on programs like SHELXL for refinement and CCP4 for crystallographic data processing . For example, SHELXL’s robust handling of twinned data aids in resolving the (E)-configuration’s electron density .
- Docking Studies : Preliminary molecular docking (using AutoDock Vina) suggests the pyrimidinyl-piperidine moiety in the target compound exhibits stronger hydrogen bonding with kinase active sites (e.g., CDK2) compared to benzylpiperidine analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
